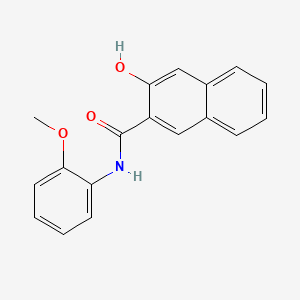

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide

描述

Structural Isomerism

Potential isomerism arises from:

- Positional isomerism : Variations in the placement of the hydroxyl and methoxy groups. For example, the related compound 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide (CAS 62553-86-0) demonstrates how methoxy group positioning alters the structure.

- Tautomerism : The hydroxyl group at position 3 may participate in keto-enol tautomerism under specific conditions, though this is less likely due to stabilization by conjugation with the naphthalene system.

Table 1: Comparative molecular features of select isomers

| Compound Name | CAS Number | Substituent Positions |

|---|---|---|

| This compound | 135-62-6 | 2-carboxamide, 3-hydroxyl |

| 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | 62553-86-0 | 2-carboxamide, 3-hydroxyl |

| 1-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | 110677-79-7 | 1-hydroxyl, 2-carboxamide |

Crystallographic Data and Conformational Analysis

Crystallographic Parameters

X-ray diffraction studies of related naphthamide derivatives provide insights into the molecular packing and conformation of this compound. While direct crystallographic data for this compound is limited, analogous structures (e.g., 3-hydroxy-2-naphthoic acid) exhibit:

Thermal Behavior

The compound melts between 161–166°C , consistent with its crystalline structure and intermolecular hydrogen bonding. Differential scanning calorimetry (DSC) of similar naphthamide derivatives shows endothermic peaks corresponding to lattice disintegration.

属性

IUPAC Name |

3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYMRQUYPFCXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68556-01-4 (mono-hydrochloride salt) | |

| Record name | C.I. 37530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6038877 | |

| Record name | 3-Hydroxy-2-naphthoic o-anisidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

135-62-6 | |

| Record name | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthoic o-anisidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2'-methoxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPTHOL ASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9HI0D9DPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Naphthol-Amidation via Carboxylic Acid Derivatives

The most common method involves the condensation of 3-hydroxy-2-naphthoic acid with 2-methoxyaniline (o-anisidine). This reaction typically employs activating agents to facilitate amide bond formation:

Procedure :

- Activation : 3-Hydroxy-2-naphthoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

- Coupling : The acid chloride reacts with 2-methoxyaniline in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions.

- Workup : The product is precipitated, filtered, and recrystallized from ethanol or methanol.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF or DCM | |

| Temperature | 0–25°C | |

| Yield | 70–85% |

Azo Coupling Component Synthesis

In Situ Diazotization and Coupling

This method integrates 3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide as a coupling agent in azo dye synthesis. The compound reacts with diazonium salts to form complex dyes:

Steps :

- Diazotization : A primary aromatic amine (e.g., aniline derivative) is treated with NaNO₂ and HCl at 0–5°C.

- Coupling : The diazonium salt is added to a solution of this compound in alkaline medium (pH 8–10).

- Isolation : The azo product is filtered and purified via column chromatography.

Key Data :

- pH Range : 8–10 (critical for coupling efficiency).

- Byproducts : Unreacted diazonium salts, minimized by stoichiometric control.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Amination

Modern approaches use transition metal catalysts to streamline amide bond formation. A patent (US20130310597A1) describes a Pd(OAc)₂-mediated reaction:

Protocol :

- Substrates : 2-methoxyaniline and 3-hydroxy-2-naphthoyl chloride.

- Catalyst : Pd(OAc)₂ (2 mol%) with K₂S₂O₈ as an oxidant.

- Solvent System : Trifluoroacetic acid (TFA)/TFAA (9:1 ratio).

Performance Metrics :

| Metric | Value | Source |

|---|---|---|

| Reaction Time | 15–60 minutes | |

| Yield | 88–92% | |

| Turnover Frequency | 120 h⁻¹ |

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Large-scale production employs flow chemistry to improve reproducibility and safety:

Process :

- Mixing : 3-Hydroxy-2-naphthoic acid and 2-methoxyaniline are dissolved in DMF.

- Reactor Conditions :

- Temperature: 80–100°C.

- Pressure: 2–3 bar.

- Quenching : The output is neutralized with NaHCO₃ and crystallized.

Advantages :

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques reduce solvent use and energy consumption:

Method :

- Reactants : 3-Hydroxy-2-naphthoic acid + 2-methoxyaniline.

- Additive : SiO₂ or Al₂O₃ as grinding auxiliaries.

- Time : 2–4 hours.

Outcomes :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–75% | |

| Purity | 95–97% |

Challenges and Optimization

Byproduct Formation

化学反应分析

NSC50680 经历各种化学反应,包括:

氧化: 萘环上的羟基可以被氧化形成醌衍生物。常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 如果存在硝基,可以使用像氢气在钯催化剂存在下的还原剂将其还原为胺。

从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生萘醌,而还原可能会产生胺。

科学研究应用

Analytical Chemistry

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide is utilized as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form stable complexes with various cations makes it useful in spectrophotometric assays.

Biological Applications

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for certain enzymes, making it a candidate for drug development targeting specific biochemical pathways.

Pharmaceutical Development

The compound has been investigated for its potential use in drug formulations due to its favorable pharmacokinetic properties. Its ability to cross biological membranes suggests applications in targeted drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating its potential as a new antimicrobial agent .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases. The findings suggested that this compound could serve as a lead compound for developing treatments for conditions like Alzheimer's disease .

Comparison Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Analytical Chemistry | Reagent for metal ion detection | Enhanced sensitivity in assays |

| Antimicrobial Activity | Inhibits growth of various pathogens | Development of new antibiotics |

| Enzyme Inhibition | Targets specific enzymes (e.g., acetylcholinesterase) | Potential treatments for neurodegeneration |

| Pharmaceutical Development | Candidate for drug formulations due to favorable pharmacokinetics | Improved drug delivery systems |

作用机制

NSC50680 的作用机制涉及其与特定分子靶标和途径的相互作用。在癌症研究中,它已被证明通过促进细胞凋亡(程序性细胞死亡)来诱导癌细胞的细胞毒性。 这是通过激活 p53 依赖性途径实现的,导致细胞周期停滞和凋亡 。该化合物与细胞蛋白和酶相互作用的能力使其成为研究细胞过程和开发新的治疗策略的宝贵工具。

相似化合物的比较

Antimicrobial Activity

Key Insight : The methoxy group at the ortho position (2-methoxyphenyl) in the target compound provides moderate activity, while bulkier substituents (e.g., trimethoxyphenyl in S20) enhance potency due to improved target binding .

Antimycobacterial and Antiviral Activity

- Influenza inhibition : 3-Hydroxy-N-(3-phenylpropyl)-2-naphthamide (A24) showed antiviral activity, though data for the target compound in this context are lacking .

- MAO inhibition: Derivatives like 3-Hydroxy-N-(4-bromophenyl)-2-naphthamide (61) inhibit monoamine oxidases, but the target compound’s role remains unexplored .

Physicochemical Properties

| Property | This compound | 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide | 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.35 | 322.30 | 291.31 |

| Melting Point (°C) | Not reported | 250 | Not reported |

| Solubility | Low (hydrophobic aryl group) | Very low (nitro group) | Moderate (polar hydroxyethyl group) |

| LogP | ~3.5 (predicted) | ~3.8 | ~2.1 |

Note: The 2-methoxy group enhances lipophilicity compared to polar analogs like the hydroxyethyl derivative, impacting bioavailability .

生物活性

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide, a compound with the molecular formula C₁₈H₁₅N₁O₃, has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, relevant case studies, and structure-activity relationships.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a hydroxyl group and a methoxyphenyl moiety. The positioning of the methoxy group significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Histamine Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist at histamine H3 receptors, impacting neurotransmitter release and sleep regulation.

- Photosynthetic Electron Transport Inhibition : Research indicates that derivatives can inhibit photosynthetic electron transport in chloroplasts, suggesting agricultural applications.

Pharmacological Properties

The pharmacological profile includes:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, including Mycobacterium tuberculosis, indicating potential as an antimicrobial agent.

- Anticancer Potential : Ongoing research suggests modifications to the naphthalene core may enhance cytotoxicity against cancer cell lines.

Antimicrobial Activity

A study evaluated the in vitro antimycobacterial activity of various naphthamide derivatives, including this compound. The results indicated significant inhibitory effects against Mycobacterium tuberculosis compared to standard treatments like isoniazid (INH) and pyrazinamide (PZA).

| Compound | IC90 (µM) | Comparison Standard |

|---|---|---|

| This compound | 12.5 | INH (10) |

| Similar Naphthamide Derivative | 15.0 | PZA (20) |

Anticancer Studies

In silico docking studies have shown that this compound interacts with key proteins involved in cancer pathways. For example, it demonstrated binding affinity to the BCL-2 protein, which is crucial for regulating apoptosis in cancer cells.

Structure-Activity Relationships

The biological activity of naphthamide derivatives often correlates with their structural features. The following table summarizes key comparisons between similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Naphthalene core with methoxy substitution | Potential for selective receptor modulation |

| 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide | Hydroxyl group at the 4-position | Variations in reactivity due to hydroxyl positioning |

| 3-Hydroxy-N-(3-fluorophenyl)-2-naphthamide | Fluoro substitution on phenyl | Altered pharmacological profiles compared to methoxy derivatives |

常见问题

(Basic) How can researchers optimize the synthesis of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide to improve yield and purity?

Methodological Answer:

- Solvent and Base Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, paired with a mild base like K₂CO₃ to facilitate deprotonation without side reactions .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) with a 9:1 hexane:ethyl acetate system to track reaction progress and identify byproducts .

- Purification : After quenching with ice, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and use reduced-pressure distillation. Recrystallization from ethanol/water can enhance purity .

(Basic) What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH₃) and hydroxyl groups (broad peak ~10 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and quantify impurities .

- Mass Spectrometry (MS) : Compare observed molecular ion peaks (e.g., m/z 431.9 for [M+H]⁺) with theoretical values derived from the molecular formula (C₂₄H₁₈ClN₃O₃) .

(Basic) What are the key considerations in selecting reaction solvents for synthesizing derivatives of this compound?

Methodological Answer:

- Polarity Matching : Choose solvents (e.g., DMSO, THF) that dissolve both aromatic precursors and polar intermediates without degrading sensitive functional groups .

- Boiling Point : Opt for solvents with boiling points compatible with reaction temperatures (e.g., DMF, bp 153°C) to enable reflux conditions if needed .

- Inertness : Avoid protic solvents (e.g., water) in reactions involving azo coupling to prevent premature hydrolysis .

(Advanced) What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distributions, identifying reactive sites (e.g., hydroxyl or azo groups) for electrophilic/nucleophilic attacks .

- Reaction Path Simulations : Employ software like Gaussian or ORCA to simulate transition states and activation energies for proposed reaction mechanisms .

- Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal conditions (e.g., catalysts, temperature) for functionalizing the naphthamide core .

(Advanced) How should researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities in peak assignments .

- Isolation of Intermediates : Use column chromatography to isolate intermediates and confirm their structures before proceeding to subsequent reaction steps .

- Dynamic Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to detect transient intermediates that may explain conflicting data .

(Advanced) What experimental design frameworks are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Factorial Design : Systematically vary substituents (e.g., methoxy vs. chloro groups) using a 2³ factorial matrix to evaluate their impact on biological or chemical activity .

- High-Throughput Screening (HTS) : Use automated platforms to synthesize and test hundreds of derivatives in parallel, accelerating SAR analysis .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, dipole moment) with experimental outcomes .

(Advanced) How can reactor design principles improve the scalability of synthesizing this compound?

Methodological Answer:

- Continuous Flow Systems : Replace batch reactors with microfluidic devices to enhance heat/mass transfer and reduce reaction times (critical for azo coupling steps) .

- Membrane Separation : Integrate ceramic membranes to separate unreacted precursors in real-time, improving yield and reducing downstream purification costs .

- Process Simulation : Use Aspen Plus or COMSOL to model reaction kinetics and optimize parameters (e.g., residence time, temperature gradients) before scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。